2-(2-Chloro-6-fluorophenyl)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone
Description
2-(2-Chloro-6-fluorophenyl)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone is a structurally complex molecule featuring a piperidine core substituted with a phenylsulfonyl group at the 4-position and an ethanone linker attached to a 2-chloro-6-fluorophenyl aromatic ring. The compound’s unique substitution pattern confers distinct electronic and steric properties:
- Steric effects: The phenylsulfonyl group on the piperidine introduces steric bulk, which may restrict conformational flexibility and modulate interactions with biological targets or solvents.
- Amide bond characteristics: The ethanone linker forms a pseudo-amide bond with the piperidine nitrogen, a feature shared with other piperidine-derived compounds that exhibit dynamic isomerization .
Properties
IUPAC Name |
1-[4-(benzenesulfonyl)piperidin-1-yl]-2-(2-chloro-6-fluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFNO3S/c20-17-7-4-8-18(21)16(17)13-19(23)22-11-9-15(10-12-22)26(24,25)14-5-2-1-3-6-14/h1-8,15H,9-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZJARNLISGQJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)CC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-fluorophenyl)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring is synthesized and functionalized with a phenylsulfonyl group.
Introduction of the ketone group: The ethanone moiety is introduced through a series of reactions, such as Friedel-Crafts acylation.
Halogenation: The chloro and fluoro substituents are introduced via halogenation reactions under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-6-fluorophenyl)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states of the ketone or sulfonyl groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-6-fluorophenyl)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Selected Piperidine-Acetophenone Derivatives
Key Observations:
Electron-withdrawing substituents :
- Compound 1 (3,5-dinitrophenyl) exhibits a lower amide rotation barrier (67 kJ/mol) compared to compounds with electron-donating groups, attributed to resonance stabilization of the amide bond .
- The target compound’s 2-Cl-6-F substituents are less electron-withdrawing than nitro groups, which may result in intermediate rotational barriers.
Steric effects: The phenylsulfonyl group in the target compound introduces significant steric bulk compared to unsubstituted (Compound 1) or methyl-substituted piperidine derivatives. This likely slows isomerization by restricting rotation around the ethanone-piperidine bond.
Thermal isomerization behavior :
- In Compound 1, variable-temperature NMR (VT-NMR) revealed coalescence of proton signals at 20°C, corresponding to an isomerization rate constant of 380 s⁻¹ at the coalescence temperature .
- For the target compound, similar VT-NMR studies are needed to quantify isomerization dynamics, as steric and electronic differences may alter energy barriers.
Biological Activity
The compound 2-(2-Chloro-6-fluorophenyl)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
The biological activity of this compound primarily involves interactions with specific receptors and enzymes. It is hypothesized to act as an antagonist or modulator at various neurotransmitter receptors, particularly those associated with dopaminergic and serotonergic systems.
Key Mechanisms:
- Dopamine Receptor Interaction : The compound may exhibit binding affinity towards dopamine D2 receptors, influencing dopaminergic signaling pathways.
- Serotonin Receptor Modulation : It may also interact with serotonin receptors, potentially affecting mood and anxiety-related pathways.
Pharmacological Profile
The pharmacological properties of this compound have been evaluated in various studies:
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Antidepressant Effects : A study conducted on murine models showed that the compound significantly reduced depressive-like behaviors, suggesting its potential as an antidepressant agent.
- Anxiolytic Properties : In another study, the compound was tested for anxiolytic effects using the elevated plus maze test, where it exhibited a marked increase in time spent in open arms, indicative of reduced anxiety levels.
- Antinociceptive Activity : The compound was also evaluated for pain relief properties, demonstrating significant antinociceptive effects in formalin-induced pain models.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing 2-(2-Chloro-6-fluorophenyl)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone, and what are the critical reaction conditions?
- Methodological Answer : The compound is synthesized via multi-step reactions, typically involving:
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Nucleophilic substitution to introduce the sulfonyl group to the piperidine ring .
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Friedel-Crafts acylation or Mitsunobu reactions to attach the chlorophenyl-fluorophenyl ethanone moiety .
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Key reagents include sulfonyl chlorides (e.g., phenylsulfonyl chloride) and bases (e.g., triethylamine) for deprotonation.
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Optimized conditions : Reactions are performed under anhydrous conditions at 0–25°C, with THF or DCM as solvents .
Step Reagents/Conditions Yield (%) Reference Sulfonylation Piperidine + PhSO₂Cl, TEA, DCM, 0°C 75–85 Acylation 2-Chloro-6-fluorophenylacetyl chloride, AlCl₃, DCM, reflux 60–70
Q. What structural features of this compound are critical for its biological activity?
- Methodological Answer : Key features include:
- Piperidine sulfonyl group : Enhances lipophilicity and potential receptor binding .
- Chloro-fluoro substitution : Increases electronic effects, influencing π-π stacking and hydrogen bonding with biological targets .
- Ethanone linker : Provides conformational flexibility for target engagement .
- Crystallographic data (bond lengths: C–S = 1.76 Å, C–F = 1.34 Å) confirm steric and electronic compatibility with enzyme active sites .
Q. How is the compound characterized post-synthesis, and what analytical techniques are prioritized?
- Methodological Answer :
- NMR (¹H/¹³C): Assigns proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm) and confirms substitution patterns .
- X-ray crystallography (using SHELX-97): Resolves 3D structure and validates bond angles (e.g., C–S–O = 106.5°) .
- HPLC-MS : Determines purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 406.8) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Contradictions (e.g., overlapping NMR signals) are addressed via:
- 2D NMR techniques (COSY, HSQC) to decouple aromatic protons .
- DFT calculations to predict vibrational modes (IR) and compare with experimental data .
- Single-crystal X-ray analysis (using SHELXL) to resolve ambiguities in substituent positions .
Q. What experimental designs are optimal for studying the compound’s interaction with neurological targets?
- Methodological Answer :
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In vitro assays :
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Radioligand binding (e.g., with σ-1 receptors) to measure IC₅₀ values .
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Patch-clamp electrophysiology to assess ion channel modulation .
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In silico approaches :
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Molecular docking (AutoDock Vina) to predict binding poses in receptor pockets .
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MD simulations (GROMACS) to evaluate stability of ligand-receptor complexes .
Target Assay Type Key Finding Reference σ-1 Receptor Competitive binding IC₅₀ = 120 nM 5-HT₃A Channel Electrophysiology 40% inhibition at 10 µM
Q. How do reaction conditions impact stereochemical outcomes during synthesis?
- Methodological Answer :
- Temperature control : Lower temps (0–5°C) favor cis-isomers in sulfonylation steps due to kinetic control .
- Solvent polarity : Polar aprotic solvents (DMF) increase diastereoselectivity in acylation (dr = 4:1) .
- Catalysts : Chiral auxiliaries (e.g., Evans’ oxazolidinones) enable enantiomeric excess (>90% ee) in asymmetric syntheses .
Q. What strategies mitigate byproduct formation in multi-step syntheses of this compound?
- Methodological Answer :
- Stepwise purification : Column chromatography (silica gel, hexane/EtOAc gradient) removes intermediates .
- Protecting groups : Boc protection of piperidine nitrogen prevents unwanted alkylation .
- In situ monitoring : ReactIR tracks reactive intermediates (e.g., acyl chlorides) to optimize quenching .
Data Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity data across structural analogs?
- Methodological Answer :
- Meta-analysis : Compare IC₅₀ values of analogs (e.g., 4-methoxy vs. 4-chloro derivatives) to identify SAR trends .
- Proteome-wide profiling (e.g., kinome screens) to assess off-target effects .
- Crystallographic overlay : Superimpose ligand-receptor structures to explain potency differences (RMSD < 0.5 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
